molecular formula C9H15NO B2387020 N-cyclopentylcyclopropanecarboxamide CAS No. 15924-93-3

N-cyclopentylcyclopropanecarboxamide

Cat. No.: B2387020
CAS No.: 15924-93-3
M. Wt: 153.225
InChI Key: WRQJKWNHMCCLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentylcyclopropanecarboxamide is a chemical compound classified as a cyclopropanecarboxamide derivative. Compounds featuring the cyclopropanecarboxamide scaffold are of significant interest in medicinal and synthetic chemistry due to the unique properties of the strained cyclopropane ring, which can impart increased metabolic stability and influence a molecule's three-dimensional conformation and binding affinity . This specific derivative, which incorporates a cyclopentyl group, is intended for use in scientific research and development applications only. The cyclopropanecarboxamide functional group is a versatile building block in organic synthesis. It serves as a key intermediate in the construction of more complex molecules. For instance, related cyclopropanecarboxamides have been utilized in classical synthetic routes, such as the Bischler-Napieralski reaction, to generate dihydroisoquinoline intermediates that are subsequently rearranged into biologically active tetrahydropyrrolo[2,1-a]isoquinolinium alkaloids like crispine A, which has been studied for its cytotoxic properties . Furthermore, the cyclopropane ring in such carboxamides can be reactive under certain conditions; for example, reactions with reagents like oxalyl chloride can lead to ring-opening events, providing access to more complex chain structures like γ-chlorobutyroyl isocyanate . In modern drug discovery, fragments and compounds containing the trans-2-(pyridin-3-yl)cyclopropanecarboxamide structure have been identified through fragment-based screening and structure-based drug design as inhibitors of biologically relevant targets like NAMPT (nicotinamide phosphoribosyltransferase) . This highlights the potential of this chemotype in the development of enzyme inhibitors. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the design of molecules with potential antiproliferative activity, as seen with analogous 1-phenylcyclopropane carboxamide derivatives that have shown inhibitory effects on the proliferation of human leukemia cell lines . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9(7-5-6-7)10-8-3-1-2-4-8/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQJKWNHMCCLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentylcyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

N-(3-amino-2-methylphenyl)cyclopropanecarboxamide () Molecular Formula: C₁₁H₁₄N₂O Molar Mass: 190.25 g/mol Substituent: Aromatic amino group (3-amino-2-methylphenyl).

N-[4-(acetylamino)phenyl]cyclopropanecarboxamide () Molecular Formula: C₁₂H₁₄N₂O₂ Molar Mass: 218.25 g/mol Substituent: Acetylated aromatic amino group. Properties: Acetylation reduces hydrogen bonding compared to the free amino group, increasing lipophilicity and membrane permeability .

Cyclopentanecarboxamide, N-(2-phenylethyl) () Molecular Formula: C₁₄H₁₉NO Molar Mass: 217.31 g/mol Substituent: Cyclopentane ring (vs. cyclopropane) with a phenylethyl group. Properties: The cyclopentane ring lacks ring strain, conferring greater conformational stability but reduced reactivity compared to cyclopropane derivatives .

Structural Comparison Table :
Compound Core Structure Substituent Molar Mass (g/mol) Key Property Influence
N-cyclopentylcyclopropanecarboxamide* Cyclopropane Cyclopentyl ~183† High lipophilicity, steric hindrance
N-(3-amino-2-methylphenyl) derivative Cyclopropane Aromatic amino 190.25 Enhanced solubility
N-[4-(acetylamino)phenyl] derivative Cyclopropane Acetylated aromatic 218.25 Moderate lipophilicity
Cyclopentanecarboxamide (N-phenylethyl) Cyclopentane Phenylethyl 217.31 Conformational stability

*Hypothetical data inferred from analogs; †Estimated based on molecular formula C₁₀H₁₅NO.

Pharmacological and Toxicological Profiles

  • Cyclopropylfentanyl ():

    • A potent opioid with a cyclopropane-carboxamide core and phenyl-piperidine substituents.
    • Key Feature : The cyclopropane ring enhances lipid solubility, facilitating rapid blood-brain barrier penetration and high potency .
    • Comparison : Replacing the phenyl-piperidine group (as in fentanyl analogs) with a cyclopentyl group may reduce opioid receptor affinity but retain some CNS activity due to lipophilicity.
  • N-(2-bromophenyl) derivatives ():

    • Bromine substituents increase molecular weight and may influence halogen bonding in target interactions.

Biological Activity

N-cyclopentylcyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, impacting various biochemical pathways. The exact mechanism is still under investigation, but preliminary studies suggest that it may modulate protein kinase activities, which are crucial for cellular signaling and regulation.

Biological Activities

  • Enzyme Inhibition :
    • This compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase enzymes, which play a role in inflammation and pain signaling.
  • Antitumor Activity :
    • Some studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The selectivity towards cancer cells compared to normal cells suggests a possible therapeutic application in oncology .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels required to inhibit cell growth by 50%. The study highlighted the compound's selectivity for cancer cells over normal fibroblasts, suggesting a favorable therapeutic index.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with cyclooxygenase enzymes. Using enzyme assays, researchers found that this compound inhibited COX-2 activity more effectively than COX-1, which is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Data Summary

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits cyclooxygenase enzymes
Antitumor ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsModulates neuroinflammatory responses

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Clinical Trials : Investigating its application in clinical settings for conditions such as cancer and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopentylcyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with cyclopentylamine. For example, reacting cyclopropanecarbonyl chloride with N-cyclopentylamine in dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane vs. THF) and temperature control are critical to minimize side reactions like hydrolysis. Yields can exceed 70% under optimized conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.5 ppm protons) and amide bond formation (δ 6.5–7.5 ppm for NH) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C10_{10}H16_{16}N2_2O, MW 180.26) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodology : Accelerated stability studies in buffers (pH 1–13) at 25°C and 40°C reveal degradation kinetics. Cyclopropane rings are prone to ring-opening under strongly acidic/basic conditions (pH <2 or >12), while the amide bond hydrolyzes at elevated temperatures (>40°C). Use LC-MS to monitor degradation products .

Q. What molecular interactions drive the biological activity of this compound, and how can they be validated experimentally?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The cyclopropane moiety may enhance binding via steric constraints .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to validate computational predictions .

Q. How can researchers resolve contradictions in data from different analytical methods (e.g., NMR vs. XRD)?

  • Methodology : Cross-validate structural assignments using complementary techniques. For example, if NMR suggests a planar amide bond but XRD shows slight distortion, consider solvent effects or crystal packing forces. Use DFT calculations to model electronic environments .

Q. What computational strategies are effective in predicting the reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways, such as cyclopropane ring-opening or amide bond cleavage. Pair with in situ IR spectroscopy to monitor intermediate formation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced properties?

  • Methodology :

  • Analog Synthesis : Modify the cyclopentyl group (e.g., fluorination) or introduce substituents on the cyclopropane ring.
  • Biological Assays : Test analogs against relevant targets (e.g., enzyme inhibition assays) to correlate structural changes with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.